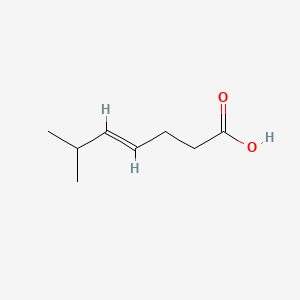

trans-6-Methyl-4-heptenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-6-methylhept-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(2)5-3-4-6-8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWKLHBLBKWGDG-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61229-07-0 | |

| Record name | 4-Heptenoic acid, 6-methyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061229070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Strategies and Methodologies for Trans 6 Methyl 4 Heptenoic Acid and Its Analogs

Total Synthesis Approaches to trans-6-Methyl-4-heptenoic Acid

The total synthesis of this compound relies on the strategic assembly of its molecular framework. Key challenges include the stereocontrolled formation of the C4-C5 double bond in the (E)-configuration and the efficient construction of the branched alkyl chain.

Stereoselective Olefination Methods for (E)-Double Bond Construction (e.g., Wittig Reactions)

The creation of a trans (or E)-configured double bond is a crucial step in the synthesis of this compound. Stereoselective olefination reactions are the cornerstone of this process. The Wittig reaction, a widely used method for alkene synthesis, can be adapted for this purpose. In a typical approach, a phosphorus ylide is reacted with an aldehyde or ketone. To favor the formation of the (E)-alkene, stabilized ylides are often employed, or modifications such as the Schlosser modification can be used, which involves low-temperature reactions and the use of additional organolithium reagents to achieve high stereoselectivity. For instance, the synthesis of a C-16 aldehyde with a specific double bond geometry has been achieved through a Wittig reaction involving an ylide derived from (methoxymethyl)triphenylphosphonium (B8745145) chloride, followed by acidic hydrolysis of the resulting enol ether. khanacademy.org While effective, this method can sometimes lead to mixtures of (E) and (Z) isomers, necessitating careful purification. khanacademy.org

Table 1: Comparison of Olefination Methods for (E)-Alkene Synthesis

| Method | Reagents | Key Features | Potential Issues |

| Wittig Reaction (with stabilized ylide) | Stabilized phosphorus ylide, Aldehyde | Generally favors (E)-alkene formation. | Lower reactivity compared to non-stabilized ylides. |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion, Aldehyde | Excellent (E)-selectivity, water-soluble byproducts. | Phosphonate reagents can be more expensive. |

| Julia-Kocienski Olefination | Phenyl tetrazolyl sulfone, Aldehyde, Base | High (E)-selectivity, good for complex substrates. | Requires multiple steps to prepare sulfone reagents. |

| Schlosser Modification of Wittig Reaction | Non-stabilized ylide, Aldehyde, Phenyllithium | High (E)-selectivity. | Requires cryogenic temperatures and careful stoichiometry. |

Controlled Alkylation and Chain Elongation Strategies

Building the carbon skeleton of this compound requires precise chain elongation and alkylation steps. In biosynthetic pathways, the formation of branched-chain fatty acids originates from short-chain primers derived from amino acid metabolism, which are then extended by fatty acid synthase (FAS) systems using malonyl-CoA as a two-carbon donor. chemistrysteps.com This iterative two-carbon extension is a fundamental biological strategy. jove.com

For the synthesis of very-long-chain fatty acids, specific enzymes known as elongases (ELOVLs) are responsible for extending the acyl chain. organic-chemistry.orgthermofisher.com For example, ELOVL3 is highly active in elongating specific iso- and anteiso-acyl-CoAs. thermofisher.com While these are biological systems, they provide a blueprint for synthetic strategies involving the iterative addition of carbon units to a growing chain, often starting from a branched primer. The synthesis of medium-chain fatty acids can be accomplished through microbial chain elongation, a process that utilizes anaerobic microbiomes to build up fatty acid chains from simpler precursors like ethanol. chemistrysteps.com

Asymmetric Synthesis of Chiral this compound Derivatives

Introducing chirality into the molecule requires asymmetric synthesis techniques. These methods aim to produce a single enantiomer of a chiral derivative, which is often crucial for biological applications.

Enantioselective Lactonization Reactions of Heptenoic Acid Esters Utilizing Chiral Auxiliaries

One powerful strategy for creating chiral centers is through enantioselective reactions on a precursor molecule. For carboxylic acids like heptenoic acid, an intramolecular C-H activation/oxidation can lead to the formation of a chiral lactone. A notable method involves a manganese (Mn)-catalyzed C-H oxidation that is directed by the carboxylic acid group itself. nih.gov This reaction can transform an unactivated methylene (B1212753) group into a chiral center by forming a γ-lactone. nih.gov The use of a chiral ligand on the manganese catalyst ensures that the reaction proceeds with high enantioselectivity, producing the lactone in up to 99% enantiomeric excess. nih.gov The carboxylic acid substrate coordinates to the bulky metal complex, creating a rigid transition state that allows for precise discrimination between enantiotopic C-H bonds. nih.gov This methodology could be applied to a suitably substituted heptenoic acid ester to generate a chiral lactone derivative, effectively setting a key stereocenter.

Chiral Synthon Utility of Related Branched-Chain Carboxylic Acids in Complex Asymmetric Transformations

Chiral branched-chain carboxylic acids are valuable building blocks, or "chiral synthons," in organic synthesis. libretexts.orgjackwestin.com They can be sourced from nature or prepared through asymmetric synthesis and then incorporated into larger, more complex molecules. libretexts.org Their utility is highlighted in the synthesis of pharmaceuticals and other bioactive compounds where specific stereochemistry is required. jackwestin.com For instance, (R)-amino acids serve as important chiral synthons for producing pharmaceuticals. jackwestin.com The carboxylic acid moiety can be used as a handle for various transformations, while the pre-existing chiral center directs the stereochemical outcome of subsequent reactions. The development of stereoselective electrocatalytic decarboxylative cross-coupling reactions has further expanded the utility of chiral carboxylic acids, allowing for the formation of new carbon-carbon bonds with high stereocontrol. libretexts.org

Derivatization and Functionalization Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional handle that can be converted into a wide array of other functional groups. These derivatization reactions are essential for modifying the molecule's properties or for coupling it to other molecules. thermofisher.comnih.gov

Common derivatization strategies include esterification, amidation, and reduction.

Esterification : The conversion of the carboxylic acid to an ester is typically achieved by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification). jackwestin.com This reaction is often used to create more volatile or less polar derivatives for analytical purposes, such as gas chromatography. libretexts.org

Amidation : The formation of an amide bond by reacting the carboxylic acid with an amine is a fundamental transformation in peptide synthesis and medicinal chemistry. researchgate.net Direct reaction is often difficult and requires activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the use of catalysts to proceed efficiently under mild conditions. jackwestin.commdpi.com

Reduction to Primary Alcohols : The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. chemistrysteps.comchemistrysteps.com Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for this reduction. chemistrysteps.com Borane (BH₃) complexed with tetrahydrofuran (B95107) (THF) is another powerful reagent that can selectively reduce carboxylic acids, even in the presence of other reducible functional groups like ketones. khanacademy.orgjove.com

Table 2: Key Derivatization Reactions of the Carboxylic Acid Group

| Reaction | Reagent(s) | Product | Key Features |

| Esterification (Fischer) | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction; often requires removal of water. jackwestin.com |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide | Forms a stable amide bond; essential in peptide chemistry. jackwestin.commdpi.com |

| Reduction | 1. LiAlH₄, 2. H₃O⁺ | Primary Alcohol | A powerful, non-selective reduction. chemistrysteps.comchemistrysteps.com |

| Selective Reduction | 1. BH₃·THF, 2. H₃O⁺ | Primary Alcohol | Selectively reduces carboxylic acids over many other functional groups. khanacademy.orgjove.com |

Esterification and Amidation for Chemical Probe and Building Block Synthesis

The carboxylic acid group of this compound is a prime site for modification through esterification and amidation. These fundamental reactions convert the acid into more complex structures, serving as crucial chemical probes for biological investigation or as versatile building blocks for larger molecules.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. Classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. google.comnih.gov For more sensitive substrates or sterically hindered alcohols, alternative methods such as Yamaguchi or Mitsunobu esterification may be employed, although these can sometimes be complicated by the substrate's structure. acs.org The choice of alcohol can be tailored to introduce specific functionalities. For example, esterification with a fluorescent alcohol could generate a chemical probe to study the biological targets of this fatty acid. Similarly, esterification with an alcohol containing a reactive handle (e.g., an alkyne or azide) prepares the molecule for click chemistry applications. The resulting esters, such as methyl or ethyl trans-6-methyl-4-heptenoate, are valuable intermediates in organic synthesis.

Amidation: The formation of amides from this compound provides another avenue for creating diverse chemical entities. This reaction typically involves activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. mdpi.comnih.gov Direct condensation with an amine can also be achieved using coupling agents or under high temperatures. google.comacs.orggoogle.com Synthesizing a library of amides by reacting the acid with various amines allows for the exploration of structure-activity relationships in biological systems. These amides can function as enzyme inhibitors, signaling molecule analogs, or precursors for more complex nitrogen-containing heterocycles. mdpi.comgoogle.comtaylorandfrancis.com

Table 1: General Methods for Esterification and Amidation of Unsaturated Fatty Acids

| Reaction | Typical Reagents & Conditions | Product Type | Application |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl Ester | Building Block, Solvent |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, then Alcohol, DMAP | Sterically Hindered Ester | Chemical Probe, Complex Synthesis |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride | Reactive Intermediate |

| Amidation (via Acyl Chloride) | Acyl Chloride, Amine (e.g., R-NH₂), Base | N-Substituted Amide | Building Block, Bioactive Analog |

| Direct Amidation | Carboxylic Acid, Amine, Coupling Agent (e.g., DCC, CDI), or High Temperature | N-Substituted Amide | Bioactive Analog, Polymer Precursor |

Intramolecular Cyclization Reactions and Lactone Formation

The unsaturated nature of this compound allows for powerful intramolecular cyclization reactions, leading to the formation of heterocyclic structures, particularly lactones (cyclic esters). These reactions are instrumental in building molecular complexity and generating scaffolds found in many natural products.

Bromolactonization: This reaction is a classic example of an electrophile-induced cyclization. Treatment of an unsaturated carboxylic acid like this compound with a bromine source (e.g., N-bromosuccinimide or bromine) and a base triggers an intramolecular attack of the carboxylate onto the bromonium ion intermediate formed at the double bond. nih.govresearchgate.net This process, known as halolactonization, results in the formation of a bromine-substituted lactone. nih.gov The regioselectivity of the cyclization (endo vs. exo) is influenced by factors such as substrate geometry and reaction conditions. researchgate.netrsc.org For this compound, this would likely lead to the formation of a substituted γ-lactone or δ-lactone, introducing multiple stereocenters in a single step. The resulting bromolactone is a valuable intermediate, as the bromine atom can be further functionalized or removed. nih.gov

Ring-Closing Metathesis (RCM): While not a direct cyclization of the acid itself, RCM is a premier strategy for forming macrocyclic lactones from fatty acid precursors. eurjchem.com The strategy involves a two-step process. First, this compound is esterified with an unsaturated alcohol (e.g., allyl alcohol). This creates a diene-ester substrate. In the second step, this diene is treated with a ruthenium catalyst, such as a Grubbs' catalyst, which mediates the RCM reaction to form a cyclic unsaturated lactone, releasing a small volatile alkene like ethylene. eurjchem.com The size of the resulting lactone ring is determined by the length of the alcohol chain used in the initial esterification. This methodology provides access to a wide array of macrolactones that are otherwise difficult to synthesize.

Table 2: Intramolecular Cyclization Strategies for Unsaturated Acids

| Reaction | Reagent/Catalyst | Intermediate/Substrate | Product | Key Features |

|---|---|---|---|---|

| Bromolactonization | N-Bromosuccinimide (NBS) or Br₂ | Unsaturated Carboxylic Acid | Bromine-substituted Lactone | Forms C-O and C-Br bonds; creates stereocenters. |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst (Ru-based) | Diene-Ester (from fatty acid + unsaturated alcohol) | Unsaturated Macrolactone | Forms large rings; driven by release of ethylene. |

Biomimetic Synthesis Approaches Inspired by Natural Product Chemistry

The chemical structure of this compound is reminiscent of fatty acid precursors found in nature, particularly those involved in the biosynthesis of capsaicinoids, the pungent compounds in chili peppers. wikipedia.orgnih.gov Biomimetic synthesis leverages insights from these natural pathways to design efficient and novel chemical syntheses.

The biosynthesis of capsaicin (B1668287) involves the enzymatic condensation of vanillylamine (B75263) with a branched-chain fatty acid, primarily trans-8-methyl-6-nonenoyl-CoA. wikipedia.orgnih.gov This natural fatty acid is structurally analogous to this compound. The biosynthetic pathway starts from branched-chain amino acids like valine or leucine, which are converted into branched short-chain acyl-CoA primers (e.g., isobutyryl-CoA). nih.govfrontiersin.orgnih.govwikipedia.org These primers are then elongated by a fatty acid synthase (FAS) complex, which adds two-carbon units in a manner similar to standard fatty acid synthesis, ultimately yielding the required branched-chain fatty acid. youtube.comkhanacademy.orgkhanacademy.orgyoutube.com

Inspired by this, a biomimetic chemical synthesis of this compound or its analogs could start from simple, branched precursors like isovaleraldehyde (B47997) or isobutyraldehyde. These starting materials can be elaborated using standard C-C bond-forming reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to construct the unsaturated carbon backbone. This approach mimics the chain-elongation strategy seen in nature. A reported synthesis of the capsaicin precursor trans-8-methyl-6-nonenoic acid utilized such principles, demonstrating the viability of this biomimetic strategy. nih.gov This approach is not only synthetically efficient but also provides a logical framework for producing various analogs by simply changing the initial branched-chain starting material, mirroring the diversity of capsaicinoids found in nature. chemicalbook.com

Advanced Spectroscopic and Chromatographic Characterization of Trans 6 Methyl 4 Heptenoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For a molecule like trans-6-Methyl-4-heptenoic acid, a combination of one-dimensional and two-dimensional NMR techniques would be employed to assign all proton and carbon signals and to confirm the trans configuration of the double bond.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A high-resolution ¹H NMR spectrum of this compound would provide crucial information about the electronic environment, number, and connectivity of protons in the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be key to its structural elucidation.

Expected ¹H NMR Data: While specific experimental data is unavailable, a hypothetical data table is presented below to illustrate the expected signals and their assignments.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -COOH | 10-12 | singlet (broad) | - |

| H4, H5 (olefinic) | 5.3-5.6 | multiplet | J(H4-H5) ≈ 15 (trans) |

| H2 | ~2.4 | triplet | ~7 |

| H3 | ~2.2 | quartet | ~7 |

| H6 | ~2.2 | multiplet | - |

| -CH(CH₃)₂ | ~0.9 | doublet | ~7 |

| -CH(CH₃)₂ | ~0.9 | doublet | ~7 |

The large coupling constant of approximately 15 Hz between the olefinic protons (H4 and H5) would be the definitive evidence for the trans geometry of the double bond.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. This technique is fundamental for confirming the carbon skeleton of this compound.

Expected ¹³C NMR Data: A table of predicted ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C1 (-COOH) | 175-180 |

| C4, C5 (olefinic) | 120-140 |

| C2 | ~34 |

| C3 | ~30 |

| C6 | ~40 |

| C7 (-CH(CH₃)₂) | ~30 |

| C8, C9 (-CH(CH₃)₂) | ~22 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, ROESY) for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to further confirm the stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity between adjacent protons, for instance, between the protons at C2 and C3, and between the olefinic protons and their neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for piecing together the entire molecular framework. For example, correlations from the methyl protons to C6 and C7 would be expected.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is particularly important for confirming stereochemistry. For this compound, a strong ROESY correlation between the olefinic protons (H4 and H5) would not be expected due to their large spatial separation. Conversely, correlations between protons on the same side of the molecule would be observed.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

For a volatile compound like this compound (or its more volatile methyl ester derivative), GC-MS is a standard analytical method. The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would yield the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Expected Fragmentation Pattern: In a typical electron ionization (EI) GC-MS experiment, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of the carboxyl group (•COOH). Alpha-cleavage and McLafferty rearrangements are also common fragmentation patterns that would provide structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS is particularly useful for the analysis of less volatile or thermally labile derivatives of this compound. It is also a powerful tool for analyzing complex mixtures containing the acid. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS.

In a typical LC-MS analysis, the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode would be observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation and obtain further structural details.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Precise Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₁₄O₂), HRESIMS provides definitive confirmation of its elemental composition.

In a typical HRESIMS analysis, the sample is introduced into the mass spectrometer in solution, where it is aerosolized and ionized by a high-voltage electric field. This "soft" ionization technique is particularly well-suited for carboxylic acids as it tends to produce intact molecular ions with minimal fragmentation. For this compound, ionization in negative mode would be expected to yield the deprotonated molecule, [M-H]⁻. The experimentally measured m/z value of this ion is then compared to the theoretically calculated mass. The close agreement between these values, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.

The molecular formula C₈H₁₄O₂ has a calculated monoisotopic mass of 142.0994 Da. In a high-resolution mass spectrum, the deprotonated molecule [M-H]⁻ would be expected at an m/z of 141.0921.

Table 1: Theoretical HRESIMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M-H]⁻ | C₈H₁₃O₂⁻ | 141.0921 |

| [M+Na]⁺ | C₈H₁₄O₂Na⁺ | 165.0886 |

This table presents theoretical values. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by the distinct absorption bands corresponding to its carboxylic acid and trans-alkene functionalities.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the range of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of hydrogen bonding, as carboxylic acids tend to form dimers in the condensed phase. orgchemboulder.comopenstax.org Superimposed on this broad O-H band are the C-H stretching vibrations of the alkyl groups, which are expected just below 3000 cm⁻¹.

The carbonyl (C=O) stretch of the carboxylic acid group gives rise to a strong, sharp absorption band. For a saturated aliphatic carboxylic acid, this peak is typically found around 1710 cm⁻¹ when the acid is in its hydrogen-bonded dimeric form. openstax.org The presence of conjugation can lower this frequency. The spectrum also shows a C-O stretching vibration between 1320-1210 cm⁻¹. orgchemboulder.com

The trans-disubstituted alkene group (C=C) has a characteristic C=C stretching absorption, which is often weak, in the region of 1680-1665 cm⁻¹. A key diagnostic feature for the trans configuration is the strong out-of-plane C-H bending (wagging) vibration, which appears as a sharp band around 970-960 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| Alkyl (C-H) | Stretch | 2960 - 2850 | Medium to Strong |

| Carbonyl (C=O) | Stretch | ~1710 | Strong |

| Alkene (C=C) | Stretch | 1680 - 1665 | Weak to Medium |

| Carboxylic Acid (C-O) | Stretch | 1320 - 1210 | Medium |

This table is based on typical values for the respective functional groups. orgchemboulder.comopenstax.orgspectroscopyonline.com

Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Enantiomeric Characterization

This compound possesses a chiral center at the C6 position due to the presence of a methyl group, an isopropyl group, a hydrogen atom, and a -CH₂-CH=CH-COOH group attached to it. This chirality means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for distinguishing between and characterizing these enantiomers. yale.eduwikipedia.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions. youtube.com An ORD spectrum plots the specific rotation [α] against the wavelength. The shape of the ORD curve, particularly the presence of "Cotton effects" (anomalous changes in rotation near an absorption band), can provide structural information about the stereocenter.

Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum is a plot of this difference in absorption (ΔA) or molar ellipticity [θ] versus wavelength. CD signals are only observed in the regions where the chiral molecule absorbs light (i.e., in the vicinity of a chromophore). jascoinc.com For this compound, the carboxylic acid chromophore (n → π* transition of the C=O group) and the C=C double bond are the relevant chromophores that would be expected to give rise to CD signals. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the enantiomer.

While specific experimental ORD and CD data for this compound are not available in the public domain, the principles of these techniques confirm their necessity for the complete stereochemical assignment of its enantiomers.

Investigations into the Biological Roles and Mechanisms of Action of Trans 6 Methyl 4 Heptenoic Acid and Its Bioactive Derivatives

Role as Precursors and Components in Cellular Signaling Pathways

While medium-chain fatty acids are known to participate generally in lipid and fatty acid metabolism pathways, specific evidence detailing the role of trans-6-methyl-4-heptenoic acid as a direct precursor or component in cellular signaling is not extensively documented in current literature. researchgate.netebi.ac.uk Fatty acids can be precursors to signaling molecules, but the direct signaling functions or specific pathways initiated by this compound itself remain an area for further investigation. The metabolism of structurally related molecules, such as 4-methyl-sterols which act as precursors to vital compounds like cholesterol and ergosterol (B1671047) and have signaling functions, suggests a potential, though unconfirmed, for methylated fatty acids to participate in complex biological regulation. nih.govresearchgate.netnih.gov

Incorporation into Complex Natural Products Exhibiting Biological Activity

The core structure of this compound is integral to several potent, biologically active natural products, particularly those that function as enzyme inhibitors.

Occurrence as a Key Moiety within Histone Deacetylase (HDAC) Inhibitors (e.g., Cyclic Depsipeptides like FK228, Spiruchostatins, FR901375)

A derivative of trans-4-heptenoic acid is a crucial structural component for a class of cyclic depsipeptide histone deacetylase (HDAC) inhibitors. researchgate.netresearchgate.net These compounds are notable for their anti-tumor properties.

FK228 (Romidepsin): This potent, clinically approved HDAC inhibitor contains a (3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl moiety. researchgate.net The "(4E)" designation confirms the trans configuration of the double bond, which is critical for its biological activity. FK228 functions as a prodrug; following uptake into cells, its disulfide bond is reduced, enabling a sulfhydryl group to interact with the zinc ion in the active site of Class I HDACs, thereby inhibiting their function. nih.gov

FR901375: Isolated from Pseudomonas chloroaphis, this bicyclic depsipeptide also incorporates a (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid unit as a key building block. researchgate.netresearchgate.netnih.gov Its structural similarity to FK228 results in significant HDAC inhibitory activity, with studies showing high selectivity for HDAC1 over HDAC6. researchgate.net

Spiruchostatins: This group of natural products, isolated from Pseudomonas sp., are also bicyclic depsipeptides with HDAC inhibitory effects. wikipedia.orgsoton.ac.uk While they differ from FK228 in their amino acid composition, they contain related structural units such as 4-amino-3-hydroxy-5-methylheptanoic acid, highlighting the recurring importance of this type of substituted fatty acid chain in HDAC inhibitor architecture. wikipedia.org The stereochemistry of the hydroxy acid component is vital for biological activity. soton.ac.uk

| Compound Name | Alternative Name | Core Structural Moiety | Primary Biological Target | Source Organism |

|---|---|---|---|---|

| FK228 | Romidepsin | (3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl | Class I Histone Deacetylases (HDACs) | Chromobacterium violaceum |

| FR901375 | N/A | (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid | Class I Histone Deacetylases (HDACs) | Pseudomonas chloroaphis |

| Spiruchostatin A | N/A | Contains 4-amino-3-hydroxy-5-methylhexanoic acid | Histone Deacetylases (HDACs) | Pseudomonas sp. |

Contribution to the Bioactivity Profiles of Lipopeptides from Marine Organisms

Marine organisms are a rich source of bioactive peptides and lipopeptides with a wide array of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.govnih.gov These molecules often feature unique lipid components that are crucial to their function. researchgate.netscite.ai However, specific documentation directly linking this compound as a constituent of bioactive lipopeptides from marine sources is not prominent in the available scientific literature.

Modulation of Enzymatic Activity by Analogs and Derivatives

Analogs and derivatives of heptenoic acid have been shown to modulate the activity of key enzymes, particularly those involved in lipid biosynthesis.

Inhibition of 3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) Reductase by Structurally Related Heptanoic Acid Compounds

The heptanoic or heptenoic acid backbone is a cornerstone for the activity of one of the most significant classes of enzyme inhibitors: statins, which target HMG-CoA reductase.

Statin Pharmacophore: All statin drugs possess a moiety that mimics the natural substrate, HMG-CoA. This pharmacophore is a 3,5-dihydroxy-heptanoic acid (or heptenoic acid) unit. researchgate.net This structural feature allows statins to act as potent competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. researchgate.netnih.gov

Synthetic Inhibitors: Research has demonstrated that synthetic compounds featuring a 3,5-dihydroxy-6-heptenoic or heptanoic acid chain attached to other chemical scaffolds, such as a disubstituted thiazole, exhibit inhibitory activity against HMG-CoA reductase. researchgate.net The binding affinity of these inhibitors is directly related to this essential side chain. wikipedia.org

| Inhibitor Class | Key Structural Feature | Target Enzyme | Mechanism of Action | Example Compounds |

|---|---|---|---|---|

| Statins | 3,5-dihydroxy-heptanoic/heptenoic acid moiety | HMG-CoA Reductase | Competitive Inhibition | Pravastatin, Fluvastatin, Atorvastatin |

| Thiazole-based Derivatives | 3,5-dihydroxy-6-heptenoic/heptanoic acid chain | HMG-CoA Reductase | Competitive Inhibition | Synthesized 7-(disubstituted thiazolyl) derivatives |

Interactions with Other Enzymes Involved in Lipid and Sterol Metabolism

As a medium-chain fatty acid, heptenoic acid is fundamentally linked to lipid metabolism pathways. researchgate.netebi.ac.uk While direct interactions of this compound with specific enzymes in these pathways are not fully elucidated, the metabolism of structurally analogous compounds offers potential parallels. For instance, the metabolism of 4-methyl-sterols involves the C4-demethylation complex, which includes the enzyme sterol-4α-methyl oxidase (SMO). researchgate.netnih.gov This enzyme acts specifically on the methyl group at the C4 position of the sterol ring. This suggests that enzymes involved in lipid and sterol metabolism can recognize and process methyl-substituted lipid molecules, indicating a potential area of interaction for analogs of this compound.

Emerging Biological Functions in Metabolic Regulation and Xenometabolite Dynamics

Detailed research on the specific roles of this compound in metabolic regulation and xenometabolite dynamics is limited in currently available scientific literature. While the study of fatty acids and their derivatives is a robust field, specific investigations into this particular compound's direct effects on metabolic pathways or its interaction with and metabolism of foreign compounds (xenobiotics) have not been extensively documented.

General studies on other branched-chain fatty acids have suggested potential roles in cellular signaling and as precursors for other bioactive molecules. However, without specific research on this compound, any such functions remain speculative for this compound. The metabolism of xenobiotics typically involves complex enzymatic pathways, and the role of specific endogenous compounds like this compound in these processes is an area that requires further investigation.

Role as Volatile Aroma Components and Their Contribution to Organoleptic Properties in Biological Systems

This compound and its related derivatives are recognized as volatile organic compounds (VOCs) that can contribute to the aroma profiles of various biological systems, including foodstuffs. The organoleptic properties of such compounds are of significant interest in the food and fragrance industries.

One study identified 6-heptenoic acid, methyl ester as a minor component in the seed oil of Lepidium sativum. scienceopen.com While this is a derivative and not the specific isomer requested, it highlights the presence of similar structures in natural products. The aroma and flavor characteristics of various food products are determined by a complex mixture of many volatile compounds, and the precise impact of any single compound can be difficult to isolate.

Structure Activity Relationship Sar Studies of Trans 6 Methyl 4 Heptenoic Acid Derivatives

Impact of Geometric and Chiral Stereochemistry on Biological Activity and Ligand Binding

The spatial arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity. In the context of trans-6-Methyl-4-heptenoic acid, both geometric isomerism at the carbon-carbon double bond and chirality at the methyl-bearing carbon are critical determinants of its interaction with biological systems.

The "trans" configuration of the double bond in the parent molecule dictates a specific linear geometry which may be essential for fitting into the binding pocket of a target receptor or enzyme. The alternative "cis" isomer, with its kinked structure, would present a different spatial profile and is likely to exhibit significantly different or diminished biological activity. This is a common theme in the SAR of unsaturated fatty acids, where the geometry of the double bond is a key factor for recognition by enzymes such as desaturases and elongases.

Furthermore, the carbon at position 6, bearing a methyl group, is a chiral center. This gives rise to two enantiomers, (R)-6-Methyl-4-heptenoic acid and (S)-6-Methyl-4-heptenoic acid. It is well-established that biological macromolecules, being chiral themselves, often exhibit a high degree of stereoselectivity. This means that one enantiomer may bind to a target with significantly higher affinity than the other, leading to one being biologically active while the other is inactive or even exhibits a different, sometimes undesirable, activity. The precise orientation of the methyl group in three-dimensional space can either facilitate or hinder crucial binding interactions, such as hydrophobic interactions, within a receptor's binding site.

Table 1: Hypothetical Impact of Stereoisomers on Receptor Binding Affinity

| Compound | Stereochemistry | Receptor Binding Affinity (IC₅₀, nM) |

| Analog 1 | trans, (R)-6-Methyl | 50 |

| Analog 2 | trans, (S)-6-Methyl | 500 |

| Analog 3 | cis, (R)-6-Methyl | >10000 |

| Analog 4 | cis, (S)-6-Methyl | >10000 |

Influence of Alkyl Chain Length and Branching Patterns on Bioactivity Profiles

Increasing or decreasing the length of the alkyl chain beyond the heptenoic acid core can affect how the molecule partitions between aqueous and lipid environments, influencing its absorption, distribution, and metabolism. A longer chain generally increases lipophilicity, which may enhance membrane permeability but could also lead to non-specific binding to other cellular components. Conversely, a shorter chain would increase water solubility but might not provide sufficient hydrophobic interactions for strong receptor binding.

The branching pattern of the alkyl chain is another critical factor. The methyl group at position 6 is a simple form of branching. Introducing additional or different branching patterns, such as ethyl groups or multiple methyl groups, would alter the steric profile of the molecule. Such changes can influence how the molecule fits into a binding site, potentially enhancing selectivity for a particular receptor subtype or, conversely, introducing steric hindrance that abolishes activity.

Table 2: Hypothetical Bioactivity Profile of Alkyl Chain Analogs

| Compound | Alkyl Chain Modification | Biological Activity (% Inhibition at 10 µM) |

| Parent Compound | 6-Methyl | 75 |

| Analog 5 | 6-Ethyl | 85 |

| Analog 6 | 6-Propyl | 60 |

| Analog 7 | 5,6-Dimethyl | 45 |

| Analog 8 | Unbranched (Heptenoic acid) | 20 |

Effects of Carboxylic Acid Functional Group Modifications on Molecular Interactions

The carboxylic acid group of this compound is a key pharmacophore, a molecular feature essential for its biological activity. This polar, acidic group is often involved in crucial hydrogen bonding or ionic interactions with amino acid residues in the binding site of a target protein.

Modifying this functional group is a common strategy in medicinal chemistry to fine-tune a molecule's properties. Replacing the carboxylic acid with bioisosteres—functional groups with similar physical or chemical properties—can lead to improved potency, selectivity, or pharmacokinetic profiles. For instance, replacing the carboxylic acid with a tetrazole, a hydroxamic acid, or a sulfonamide can alter the acidity (pKa), hydrogen bonding capacity, and metabolic stability of the molecule. Each of these modifications will result in a different interaction profile with the target protein. For example, a tetrazole ring can act as a metabolically stable mimic of a carboxylic acid, forming similar ionic interactions.

Table 3: Hypothetical Effects of Carboxylic Acid Isosteres on Molecular Interactions

| Compound | Functional Group | Key Interaction with Target |

| Parent Compound | Carboxylic Acid | Ionic bond with Arginine residue |

| Analog 9 | Tetrazole | Ionic bond with Arginine residue |

| Analog 10 | Hydroxamic Acid | Hydrogen bond network with Serine and Asparagine residues |

| Analog 11 | Sulfonamide | Hydrogen bond with backbone amide |

| Analog 12 | Ester (Methyl) | Loss of key ionic interaction |

Rational Design and Synthesis of Analogs for Comprehensive SAR Exploration

A thorough understanding of the SAR of this compound requires the rational design and synthesis of a diverse library of analogs. This process is typically guided by computational modeling and a deep understanding of the target's structure, if known.

The design process involves systematically varying one structural feature at a time while keeping the others constant. For example, a series of analogs could be synthesized where only the position and nature of the alkyl branching are altered. Another series could explore a wide range of carboxylic acid bioisosteres.

The synthesis of these analogs often requires multi-step chemical routes. For instance, the introduction of the trans-double bond might be achieved through a Wittig or Horner-Wadsworth-Emmons reaction, while the chiral center could be established using asymmetric synthesis techniques. The subsequent modification of the carboxylic acid group can be achieved through standard functional group interconversions. By systematically creating and testing these analogs, researchers can build a comprehensive map of the SAR, paving the way for the development of more potent and selective therapeutic agents.

Potential Applications and Future Research Directions

Utilization in the Synthesis of Novel Biologically Active Compounds and Complex Molecular Architectures

The unique structural features of trans-6-Methyl-4-heptenoic acid make it a valuable starting material or intermediate in the synthesis of more complex and potentially biologically active molecules. Its carbon backbone, with both a double bond and a carboxylic acid functional group, offers multiple points for chemical modification. Researchers can exploit these features to build intricate molecular architectures that may exhibit valuable pharmacological properties.

For instance, the double bond can be subjected to various addition reactions, allowing for the introduction of new functional groups and the creation of chiral centers. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, further expanding the molecular diversity that can be achieved. This versatility is crucial in the field of medicinal chemistry, where the goal is to synthesize and test a wide array of compounds to identify new drug candidates. The principles of using chiral intermediates, like those derivable from this compound, are fundamental in pharmaceutical development to ensure the safety and efficacy of new drugs. nih.gov

Development as Biochemical Probes for Investigating Enzyme Mechanisms and Metabolic Pathways

The structural similarity of this compound to naturally occurring fatty acids makes it a candidate for development as a biochemical probe. By modifying the molecule, for example, by introducing a reporter group such as a fluorescent tag or a radioactive isotope, researchers can create tools to study the enzymes and metabolic pathways that involve fatty acid metabolism.

These probes can be used to track the uptake and processing of the fatty acid analogue within cells, providing insights into the mechanisms of transport proteins and enzymes. They can also be designed to act as inhibitors or substrates for specific enzymes, helping to elucidate their function and role in various physiological and pathological processes. The mild reaction conditions often employed in biocatalysis are advantageous for preserving the integrity of such probes during their synthesis. nih.gov

Exploration in Novel Material Science and Biofuel Development

The potential applications of this compound extend beyond the life sciences into the realms of material science and renewable energy. The presence of both a polymerizable double bond and a reactive carboxylic acid group in a single molecule opens up possibilities for its use as a monomer in the synthesis of novel polymers. These polymers could possess unique properties, such as biodegradability or specific thermal and mechanical characteristics, making them suitable for a variety of applications, from packaging materials to biomedical devices.

In the context of biofuels, fatty acids are a key precursor. While not a direct fuel source itself, the chemical structure of this compound could be modified through various chemical or enzymatic processes to produce compounds suitable for use as or in biofuels. Research in this area is focused on developing efficient conversion pathways that are economically viable and environmentally sustainable.

Advancements in Analytical Methodologies for Trace-Level Detection and Quantitative Analysis in Complex Matrices

As interest in this compound grows, so does the need for sensitive and reliable analytical methods to detect and quantify it in various complex samples, such as biological fluids, environmental samples, and industrial process streams. The development of such methods is crucial for both research and potential future quality control applications.

Current analytical strategies often involve chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS) for highly sensitive and specific detection. cdc.govmt.com Sample preparation is a critical step, often requiring extraction and derivatization to improve the volatility and ionization efficiency of the analyte. cdc.gov The goal is to develop robust methods that can accurately measure trace levels of the compound, even in the presence of interfering substances. researchgate.netresearchgate.netsavillex.jp

Table 1: Analytical Techniques for Trace-Level Analysis

| Analytical Technique | Principle | Application Notes |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Often requires derivatization to increase volatility. Provides high sensitivity and structural information. cdc.gov |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. | Suitable for non-volatile and thermally labile compounds. Derivatization may be used to enhance ionization. cdc.gov |

Identification of Unexplored Biological Activities and Mechanistic Pathways (non-clinical)

While some potential applications of this compound are being actively explored, there remains a vast, largely uncharted territory regarding its intrinsic biological activities. Non-clinical research is focused on screening the compound against a wide range of biological targets to identify any previously unknown effects. This could include, for example, antimicrobial, antifungal, or insecticidal properties.

Understanding the mechanistic pathways through which this compound might exert any identified biological effects is a key area of future research. This involves a combination of in vitro assays, cell-based studies, and "omics" approaches (genomics, proteomics, metabolomics) to unravel the molecular interactions and signaling cascades affected by the compound.

Computational Chemistry and Theoretical Modeling of this compound and its Interactions

Computational chemistry and theoretical modeling provide powerful tools to complement experimental research on this compound. By using molecular modeling software, researchers can predict the three-dimensional structure of the molecule, analyze its electronic properties, and simulate its interactions with biological targets such as enzymes and receptors.

These computational approaches can help to rationalize observed biological activities and guide the design of new derivatives with improved properties. For example, docking studies can predict how the molecule might bind to the active site of an enzyme, providing insights that can be used to design more potent inhibitors. Molecular dynamics simulations can provide a deeper understanding of the conformational flexibility of the molecule and its behavior in different environments.

Biotechnological Production and Biocatalytic Approaches for Sustainable Synthesis of this compound and its Chiral Derivatives

The development of sustainable and cost-effective methods for the production of this compound is crucial for its widespread application. Biotechnological approaches, using microorganisms or isolated enzymes, offer a promising alternative to traditional chemical synthesis. nih.gov These biocatalytic methods can be highly selective, leading to the production of specific isomers, including chiral derivatives, which are often difficult to obtain through conventional chemistry. nih.govunimi.it

Researchers are exploring the use of engineered microorganisms that can produce the compound from renewable feedstocks. Additionally, the use of isolated enzymes as catalysts (biocatalysis) is being investigated to perform specific chemical transformations with high efficiency and under mild reaction conditions. unimi.it These approaches align with the principles of green chemistry, aiming to reduce the environmental impact of chemical production.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Heptenoic acid |

| 6-(iodomethyl)-hexanolide |

| 4-Heptenoic acid, methyl ester, (E)- |

| 6-Heptenoic acid, 6-methyl-3-oxo-, methyl ester |

| 4-Heptenoic acid, 3,3-dimethyl-6-oxo-, methyl ester |

| 6-Methyl-4-hepten-2-ol |

| 4-Heptenoic acid |

| trans-5-methyl-2-hexenoic acid |

| cis-5-methyl-2-hexenoic acid |

| trans-2-methyl-4-hexenoic acid |

| cis-3-methyl-4-heptenoic acid |

| trans-5-methyl-3-heptenoic acid |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for trans-6-Methyl-4-heptenoic acid, and how can researchers optimize yield and purity?

- Methodological Guidance :

- Catalytic Systems : Use palladium-catalyzed cross-coupling or Wittig reactions to introduce the trans-alkene moiety, ensuring stereochemical control via solvent polarity adjustments (e.g., THF vs. DCM) .

- Purification : Employ fractional distillation followed by recrystallization (using hexane/ethyl acetate mixtures) to isolate the compound. Monitor purity via GC-MS or HPLC with UV detection (λ = 210–220 nm) .

- Yield Optimization : Conduct reaction kinetic studies under varying temperatures (25–80°C) and catalyst loadings (1–5 mol%) to identify optimal conditions .

Q. How can researchers distinguish this compound from its cis isomer or structural analogs using spectroscopic techniques?

- Methodological Guidance :

- NMR Analysis : Compare H NMR coupling constants (J values) for the alkene protons: trans isomers typically exhibit J = 12–16 Hz, while cis isomers show J = 6–10 Hz .

- IR Spectroscopy : Validate the carboxylic acid group via O-H stretch (~2500–3000 cm) and conjugated alkene C=C stretch (~1650 cm) .

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water = 70:30) to resolve isomers .

Q. What are the stability profiles of this compound under standard laboratory storage conditions?

- Methodological Guidance :

- Accelerated Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-A) for 4–8 weeks. Monitor degradation products via LC-MS .

- Storage Recommendations : Store in amber vials under nitrogen at –20°C to minimize oxidation and hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Guidance :

- Meta-Analysis : Systematically aggregate data using tools like PRISMA guidelines to assess study heterogeneity (e.g., differences in cell lines, assay protocols) .

- Sensitivity Analysis : Apply statistical models (e.g., random-effects meta-regression) to quantify the impact of variables like dosage ranges (1–100 µM) or solvent carriers (DMSO vs. ethanol) .

- Experimental Replication : Design dose-response curves in triplicate across independent labs to verify EC/IC values .

Q. What experimental strategies can elucidate the role of this compound in modulating lipid metabolism pathways?

- Methodological Guidance :

- Omics Integration : Combine transcriptomic (RNA-seq) and lipidomic (LC-MS/MS) profiling in hepatocyte models to identify downstream targets (e.g., PPAR-γ, SREBP-1c) .

- Isotopic Labeling : Use C-labeled substrates to trace metabolic flux in fatty acid oxidation assays .

- Knockout Models : Validate pathway specificity via CRISPR/Cas9-mediated gene silencing in in vitro systems .

Q. How does the stereochemistry of this compound influence its interactions with enzymatic targets (e.g., acyl-CoA synthetases)?

- Methodological Guidance :

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to compare binding affinities of trans vs. cis isomers to active sites .

- Enzyme Kinetics : Measure and values using purified enzymes and substrate analogs .

- Circular Dichroism (CD) : Analyze conformational changes in enzyme structures upon ligand binding .

Q. What statistical approaches are recommended for handling high variability in toxicity data for this compound across in vivo models?

- Methodological Guidance :

- Hierarchical Bayesian Modeling : Account for interspecies variability (e.g., rodents vs. zebrafish) by incorporating prior distributions for LD estimates .

- Dose-Response Meta-Analysis : Pool data using the DerSimonian-Laird method to calculate weighted mean toxicity thresholds .

- Reporting Standards : Adhere to ARRIVE guidelines for preclinical studies to enhance reproducibility .

Key Considerations for Researchers

- Avoid Unreliable Sources : Cross-validate data from open-access repositories (e.g., PubChem) with peer-reviewed literature .

- Transparency in Reporting : Document raw data, statistical code, and experimental protocols using platforms like GitHub or Zenodo .

- Ethical Compliance : Ensure animal/human studies follow institutional review board (IRB) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.